molecular formula C8H11N3O4 B13675677 6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one CAS No. 61456-92-6

6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one

Cat. No.: B13675677
CAS No.: 61456-92-6
M. Wt: 213.19 g/mol
InChI Key: SDHRQBMEKXQEEA-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a nitro group at position 5, a hydroxy group at position 6, and a branched 2-methylpropyl substituent at position 2. Pyrimidinones are heterocyclic compounds of interest in medicinal chemistry and materials science due to their diverse reactivity and biological activity .

Properties

CAS No.

61456-92-6

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

4-hydroxy-2-(2-methylpropyl)-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O4/c1-4(2)3-5-9-7(12)6(11(14)15)8(13)10-5/h4H,3H2,1-2H3,(H2,9,10,12,13)

InChI Key

SDHRQBMEKXQEEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C(=O)N1)[N+](=O)[O-])O

Origin of Product

United States

Biological Activity

6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and sources to present a comprehensive overview.

  • Molecular Formula : C₈H₁₁N₃O₄
  • Molecular Weight : 213.19 g/mol
  • CAS Number : 61456-92-6

The compound is characterized by the presence of a hydroxyl group and a nitro group, which are significant for its biological interactions.

Antiviral Properties

Research indicates that compounds similar to 6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one exhibit antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit viral replication mechanisms, particularly in the context of Chikungunya virus (CHIKV) infections. The inhibition of non-structural proteins involved in viral replication presents a promising therapeutic target .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Pyrimidine derivatives are known to interact with various enzymes, influencing metabolic pathways. For example, they can act as competitive inhibitors for enzymes involved in nucleotide synthesis, which is crucial for cell proliferation and viral replication.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. The results indicate that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is vital for developing anticancer therapies .

Pharmacogenomics

Pharmacogenomic studies highlight how genetic variations can influence the efficacy and toxicity of pyrimidine-based drugs. Variants in genes encoding drug-metabolizing enzymes may affect individual responses to treatments involving compounds like 6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one, leading to personalized medicine approaches .

Case Study 1: Antiviral Activity Against CHIKV

A study screened various triazolo[4,5-d]pyrimidin-7(6H)-ones for their ability to inhibit CHIKV infection. While not directly testing 6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-one, the findings suggest a framework for evaluating similar compounds against viral targets. The results indicated effective inhibition of viral replication with some derivatives showing favorable safety profiles .

Case Study 2: Cytotoxicity in Cancer Research

In a study examining the cytotoxic effects of pyrimidine derivatives on breast cancer cell lines, several compounds demonstrated significant apoptotic activity. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells while minimizing effects on normal cells .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

CompoundActivity TypeTargetReference
6-Hydroxy-2-(2-methylpropyl)-5-nitropyrimidin-4(3H)-oneAntiviralChikungunya Virus
Similar Pyrimidine DerivativeEnzyme InhibitionNucleotide Synthesis Enzymes
Related CompoundCytotoxicityBreast Cancer Cell Lines

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Positions) Key Functional Groups Reference
Target Compound 2-(2-methylpropyl), 5-nitro, 6-hydroxy Nitro, hydroxy, alkyl
6-Hydroxy-2-styryl-5-nitropyrimidin-4(3H)-one (BBL026341) 2-(styryl), 5-nitro, 6-hydroxy Nitro, hydroxy, aromatic ethenyl
3-Methyl-5-nitropyrimidine-4(3H)-one 3-methyl, 5-nitro Nitro, methyl
2-Amino-3-methyl-6-[methyl(phenyl)amino]-5-nitropyrimidin-4(3H)-one 2-amino, 3-methyl, 6-(methylphenylamino) Nitro, amino, arylalkylamino
5-Nitropyrimidine-2,4(1H,3H)-dione 5-nitro, 2,4-dione Nitro, dual keto

Key Observations :

  • Substituent Position and Reactivity : The 2-methylpropyl group in the target compound introduces steric bulk compared to smaller substituents (e.g., methyl in ) or planar groups (e.g., styryl in ). This may reduce nucleophilic attack at position 2.
  • Hydrogen Bonding: The hydroxy group at position 6 enhances hydrogen bond donor capacity, contrasting with amino groups in , which offer stronger basicity and additional donor sites.
  • Electronic Effects: The nitro group at position 5 (common in all analogues) withdraws electron density, stabilizing the ring but increasing susceptibility to reduction compared to non-nitro derivatives .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 3-Methyl-5-nitropyrimidine-4(3H)-one BBL026341 2-Amino-6-(N-methylanilino)-5-nitropyrimidin-4(3H)-one
Molecular Weight ~265 g/mol 169 g/mol 305.25 g/mol ~300 g/mol
Solubility (Predicted) Moderate (polar solvents) Low (non-polar solvents) Low (lipophilic ethenyl) High (polar substituents)
Melting Point Not reported 103–104°C Not reported Decomposes upon heating
Hydrogen Bonding Capacity 2 donors, 4 acceptors 1 donor, 3 acceptors 3 donors, 5 acceptors 4 donors, 5 acceptors

Analysis :

  • The target compound’s 2-methylpropyl group likely increases lipophilicity (logP ~1.5–2.0) compared to the methyl analogue (logP ~0.5) , impacting membrane permeability in biological systems.
  • The hydroxy group improves water solubility relative to non-polar derivatives but less so than amino-substituted analogues (e.g., ).

Crystallography and Hydrogen Bonding

  • This contrasts with the fused hydrogen-bonded ribbons in 2-amino-6-(N-methylanilino)-5-nitropyrimidin-4(3H)-one and the three-dimensional frameworks in amino-substituted analogues .

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